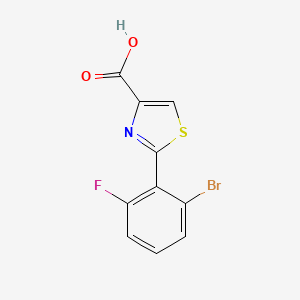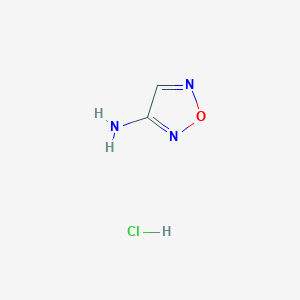
(5-Fluoro-3-nitropyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-3-nitropyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the fifth position, a nitro group at the third position, and a hydroxymethyl group at the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-3-nitropyridin-2-yl)methanol typically involves the nitration of 5-fluoro-2-hydroxypyridine followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: 5-Fluoro-2-hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Hydroxymethylation: The amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or acyl chlorides to form esters.
Acylation: The hydroxyl group can undergo acylation reactions with acyl chlorides or acid anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Esterification: Carboxylic acids or acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Esterification: Ester derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (5-Fluoro-3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The hydroxymethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
5-Fluoropyridin-2-amine: Similar in structure but with an amino group instead of a nitro group.
5-Fluoro-2-hydroxypyridine: Lacks the nitro group and hydroxymethyl group.
3-Nitropyridin-2-ol: Similar nitro and hydroxyl groups but lacks the fluorine atom.
Uniqueness: (5-Fluoro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the nitro and hydroxymethyl groups provide versatile sites for chemical modifications.
Eigenschaften
Molekularformel |
C6H5FN2O3 |
|---|---|
Molekulargewicht |
172.11 g/mol |
IUPAC-Name |
(5-fluoro-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5FN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-2,10H,3H2 |
InChI-Schlüssel |
IJSPIIDATUKHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
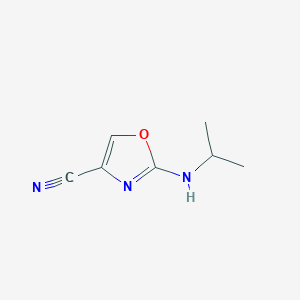
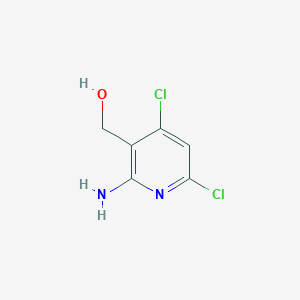
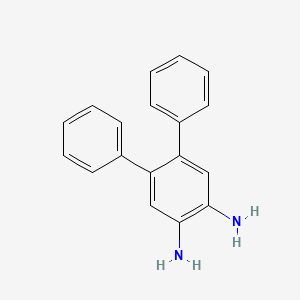

![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
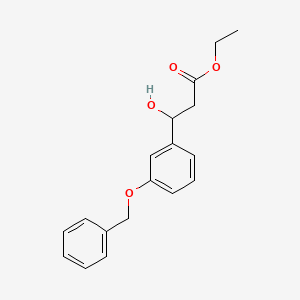
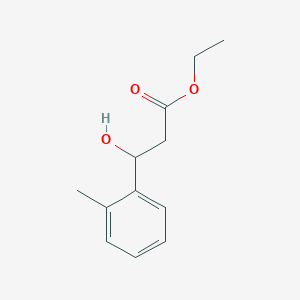
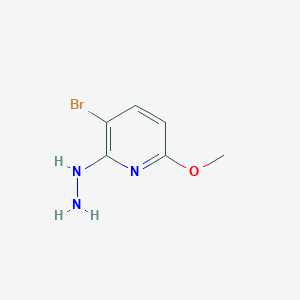
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
